2-(Chroman-4-yloxy)acetic acid
Description
Structure
3D Structure
Properties
CAS No. |
1359734-98-7 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-chromen-4-yloxy)acetic acid |
InChI |
InChI=1S/C11H12O4/c12-11(13)7-15-10-5-6-14-9-4-2-1-3-8(9)10/h1-4,10H,5-7H2,(H,12,13) |
InChI Key |
KYFVPFACCFZOHJ-UHFFFAOYSA-N |
SMILES |
C1COC2=CC=CC=C2C1OCC(=O)O |
Canonical SMILES |
C1COC2=CC=CC=C2C1OCC(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of 2 Chroman 4 Yloxy Acetic Acid and Its Precursors
Methodologies for the Synthesis of the Chroman Core
The chroman ring system is a privileged scaffold in a multitude of biologically active compounds. nih.gov Its synthesis, particularly the formation of the precursor chroman-4-one, is a critical first step.
Approaches to Chroman-4-one Synthesis
The construction of the chroman-4-one core can be achieved through various synthetic routes, each with its own advantages. Common strategies include intramolecular cyclization reactions starting from appropriately substituted phenols.
One widely used method involves the reaction of a phenol (B47542) with an α,β-unsaturated acid or its derivative. For instance, the reaction of a phenol with 3-chloropropionic acid in the presence of a strong acid, such as trifluoromethanesulfonic acid, can lead to the formation of the corresponding chroman-4-one. researchgate.net
Another prevalent approach is the intramolecular Friedel-Crafts acylation of a β-phenoxypropionic acid. This method typically requires a strong acid catalyst to facilitate the cyclization onto the aromatic ring.
Cascade radical cyclization reactions have also emerged as a powerful tool for the synthesis of chroman-4-ones. rsc.org For example, the reaction of o-(allyloxy)arylaldehydes with various radical precursors can initiate a cascade of events leading to the formation of the chroman-4-one skeleton. nih.gov Silver nitrate-catalyzed oxidative decarboxylative cascade radical cyclization of o-(allyloxy)arylaldehydes with tertiary alkyl carboxylic acids provides a route to 3-alkyl-substituted chroman-4-ones. rsc.org
Furthermore, Michael addition-based strategies offer a two-step and efficient pathway to chroman-4-ones. researchgate.net This can involve the addition of a phenol to an α,β-unsaturated carbonyl compound, followed by cyclization.
A summary of selected synthetic methods for chroman-4-one is presented in the table below.
| Starting Materials | Reagents and Conditions | Product | Reference |
| Phenol and 3-chloropropionic acid | Trifluoromethanesulfonic acid | Chroman-4-one | researchgate.net |
| β-phenoxypropionic acid | Strong acid catalyst (e.g., polyphosphoric acid) | Chroman-4-one | |
| o-(allyloxy)arylaldehydes and tertiary alkyl carboxylic acids | Silver nitrate | 3-alkyl-chroman-4-one | rsc.org |
| Phenol and α,β-unsaturated carbonyl compound | Base, followed by acid-catalyzed cyclization | Chroman-4-one | researchgate.net |
Functional Group Interconversions on the Chroman Ring System
Once the chroman-4-one core is synthesized, various functional group interconversions can be performed to introduce further diversity. A key transformation is the reduction of the ketone at the C-4 position to a hydroxyl group, yielding chroman-4-ol. This reduction is a crucial step towards the synthesis of 2-(Chroman-4-yloxy)acetic acid. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄).
Further modifications can be made to the chroman ring, although these are less central to the synthesis of the title compound. These can include electrophilic aromatic substitution reactions on the benzene (B151609) ring of the chroman scaffold, provided the existing substituents direct the incoming electrophile to the desired position. The specific outcomes of such reactions are highly dependent on the nature of the substituents already present on the aromatic ring.
Synthesis of the this compound Moiety
The formation of the this compound side chain involves two key chemical transformations: the formation of an ether linkage at the 4-position of the chroman ring and the generation of the carboxylic acid functionality.
Etherification Reactions for O-Alkylation
The Williamson ether synthesis is a classic and widely employed method for the formation of the ether linkage in this compound. wikipedia.orgchemistrytalk.org This reaction involves the O-alkylation of the precursor, chroman-4-ol. The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an ethyl haloacetate, typically ethyl bromoacetate (B1195939) or ethyl chloroacetate. wikipedia.orgmasterorganicchemistry.com
The general reaction scheme is as follows:
Step 1: Deprotonation of Chroman-4-ol Chroman-4-ol + NaH → Chroman-4-oxide anion + H₂
Step 2: SN2 reaction with Ethyl Bromoacetate Chroman-4-oxide anion + BrCH₂COOEt → Ethyl 2-(chroman-4-yloxy)acetate + NaBr
The choice of solvent is crucial for the success of the Williamson ether synthesis, with polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being commonly used to facilitate the SN2 reaction. chemistrytalk.org
Carboxylic Acid Formation (e.g., Hydrolysis of Esters)
The final step in the synthesis of this compound is the conversion of the ester group of ethyl 2-(chroman-4-yloxy)acetate into a carboxylic acid. This is typically achieved through hydrolysis. nih.govlibretexts.org Both acidic and basic conditions can be employed for this transformation.
Base-catalyzed hydrolysis (saponification) involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification. nih.gov This process is generally irreversible and leads to the formation of the carboxylate salt, which is then protonated in a separate workup step to yield the desired carboxylic acid.
Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. libretexts.orgmasterorganicchemistry.com The ester is heated with an excess of water in the presence of a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). To drive the equilibrium towards the products (carboxylic acid and alcohol), a large excess of water is typically used. libretexts.org
A summary of the hydrolysis conditions is provided in the table below.
| Starting Material | Reagents and Conditions | Product | Reference |
| Ethyl 2-(chroman-4-yloxy)acetate | 1. NaOH (aq), heat 2. H₃O⁺ | This compound | nih.gov |
| Ethyl 2-(chroman-4-yloxy)acetate | H₂O, H₂SO₄ (cat.), heat | This compound | libretexts.org |
Derivatization of this compound
The carboxylic acid functionality of this compound provides a convenient handle for further derivatization, allowing for the exploration of structure-activity relationships in medicinal chemistry programs. Common derivatization reactions include amide bond formation and esterification.
Amide bond formation is a widely used transformation in medicinal chemistry. growingscience.comrsc.org The carboxylic acid can be coupled with a primary or secondary amine in the presence of a coupling agent. A variety of coupling reagents are available, such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). growingscience.comnih.gov These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine to form the corresponding amide.
Esterification of the carboxylic acid can be achieved through various methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comyoutube.com This is an equilibrium-controlled reaction. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. fishersci.co.uk
Amide Derivatives Synthesis
The synthesis of amide derivatives of this compound can be achieved through standard amidation procedures. One common method involves the conversion of the carboxylic acid to its more reactive acyl chloride, followed by reaction with a desired amine. For instance, 2-(2-oxo-4-phenyl-2H-chromen-7-yloxy)acetyl chloride, a related coumarin (B35378) analogue, is prepared by treating the corresponding carboxylic acid with thionyl chloride. This acyl chloride can then be reacted with various aniline (B41778) derivatives in a suitable solvent like dry dioxane with a catalytic amount of pyridine (B92270) to yield the corresponding N-substituted acetamides. A similar strategy can be applied to this compound to produce a library of amide derivatives.
Alternatively, direct coupling of the carboxylic acid with an amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) is another effective method for amide bond formation, which has been successfully employed in the synthesis of amidochromans.
Hydrazide Derivatives Synthesis
Hydrazide derivatives are valuable intermediates for the synthesis of various heterocyclic compounds. The synthesis of 2-(Chroman-4-yloxy)acetohydrazide is typically accomplished by the hydrazinolysis of the corresponding ethyl ester. This reaction involves refluxing ethyl 2-(chroman-4-yloxy)acetate with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent, such as ethanol (B145695) or methanol. This well-established method has been effectively used for the synthesis of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide and other related coumarin hydrazides, and is directly applicable to the chroman analogue. The reaction progress can be monitored by thin-layer chromatography (TLC), and the product can be isolated by precipitation in ice-cold water followed by filtration and recrystallization.
Other Functional Group Modifications (e.g., Thiazolidinones, Schiff Bases, Tetrazoles)
The hydrazide derivative of this compound serves as a key building block for further functionalization, leading to the synthesis of Schiff bases, thiazolidinones, and potentially tetrazoles.
Schiff Bases: Schiff bases, or azomethines, are synthesized by the condensation of the hydrazide with various aromatic aldehydes. The reaction is typically carried out by refluxing the hydrazide and the aldehyde in absolute ethanol with a catalytic amount of glacial acetic acid. This method has been widely used to prepare a variety of Schiff bases from coumarin-based hydrazides.
Thiazolidinones: 4-Thiazolidinones are five-membered heterocyclic compounds that can be synthesized from Schiff bases. The cyclocondensation of a Schiff base derived from 2-(Chroman-4-yloxy)acetohydrazide with thioglycolic acid (mercaptoacetic acid) in a solvent like N,N-dimethylformamide (DMF) in the presence of a catalyst such as anhydrous zinc chloride (ZnCl2) yields the corresponding N-substituted-4-oxothiazolidin-3-yl acetamide (B32628) derivative.
Tetrazoles: Tetrazoles are another important class of five-membered heterocyclic compounds. While direct synthesis from this compound derivatives is not explicitly detailed in the provided search results, a plausible synthetic route would involve the conversion of an appropriate precursor into a nitrile, followed by a [2+3] cycloaddition reaction with an azide (B81097). For instance, the amide derivative could potentially be dehydrated to the corresponding nitrile, which could then be reacted with sodium azide to form the tetrazole ring.
Optimization of Synthetic Routes
The efficiency of the synthetic pathways for this compound and its derivatives can be significantly improved by optimizing reaction conditions and employing modern synthetic methodologies.
Reaction Condition Studies (Temperature, Solvent, Catalysis)
The choice of temperature, solvent, and catalyst plays a crucial role in the outcome of the synthetic transformations. For instance, in the synthesis of chroman-4-ones, a precursor to the target molecule, various catalysts and solvents have been investigated. Microwave-assisted synthesis of 2-alkyl-substituted 4-chromanones has been optimized by screening different bases (e.g., diisopropylamine, pyrrolidine) and solvents (e.g., ethanol, toluene) at temperatures ranging from 100 to 170 °C. Similarly, in the synthesis of thiazolidinones from Schiff bases, the use of anhydrous ZnCl2 as a catalyst in DMF is a common practice. The optimization of these parameters can lead to higher yields, shorter reaction times, and cleaner reaction profiles.
Yield Enhancement Methodologies (e.g., Microwave-Assisted Synthesis)
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. This technique has been successfully applied to the synthesis of various chromene and chromanone derivatives. For example, the base-promoted condensation between 2-hydroxyacetophenones and aliphatic aldehydes to form 2-alkyl-substituted 4-chromanones has been efficiently carried out using microwave heating at 160-170 °C for 1 hour, resulting in moderate to high yields (43-88%). Microwave irradiation has also been employed in the synthesis of coumarin derivatives, suggesting its applicability in the synthesis of the structurally related chroman-based compounds, potentially leading to significant improvements in reaction times and yields compared to conventional heating methods.
Analytical Techniques for Structural Elucidation and Purity Assessment
The characterization and purity assessment of this compound and its derivatives are crucial for confirming their chemical structures and ensuring their quality. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of these compounds. For instance, in the ¹H NMR spectrum of ethyl 2-(4-oxochroman-3-yl)acetate, a related compound, characteristic signals for the aromatic protons, the methylene (B1212753) group of the acetate (B1210297) moiety, and the protons of the chromanone ring can be observed. The chemical shifts, splitting patterns, and integration of these signals provide detailed information about the molecular structure.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For example, the IR spectrum of a hydrazide derivative would show characteristic absorption bands for the N-H and C=O stretching vibrations. Similarly, the formation of an amide bond would be confirmed by the appearance of the corresponding amide C=O and N-H stretching bands.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation. Soft ionization techniques like electrospray ionization (ESI) are commonly used. Studies on chromanol derivatives have shown that they can exhibit unconventional behavior, forming radical cation molecular ions under certain conditions.
Purity Assessment: The purity of the synthesized compounds is typically assessed using chromatographic techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The presence of a single spot on a TLC plate or a single peak in an HPLC chromatogram is indicative of a pure compound. Quantitative ¹H NMR (qNMR) can also be a powerful method for determining the purity of the final products.
Spectroscopic Characterization (NMR, IR, Mass Spectrometry)
Spectroscopic methods are fundamental for elucidating the molecular structure of a compound. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed to confirm its identity and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR would be used to identify the number of different types of protons, their connectivity, and their chemical environment. Key expected signals for this compound would include peaks corresponding to the aromatic protons on the benzene ring, the protons on the heterocyclic chroman ring, the methylene protons of the acetic acid group, and the acidic proton of the carboxyl group.
¹³C NMR provides information about the carbon skeleton. Distinct signals would be expected for the aromatic carbons, the carbons of the chroman ring (including the carbon bearing the ether linkage), the methylene carbon, and the carbonyl carbon of the acetic acid moiety.
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:
A broad peak in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid.
A strong absorption band around 1700-1725 cm⁻¹ for the C=O stretching of the carbonyl group in the carboxylic acid.
Absorptions in the 1050-1250 cm⁻¹ range, characteristic of C-O stretching, for the ether linkage.
Peaks in the aromatic region (around 1450-1600 cm⁻¹ for C=C stretching and below 900 cm⁻¹ for C-H bending) confirming the presence of the benzene ring.
Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure. For this compound (molar mass: 208.21 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. Analysis of the fragmentation pattern would reveal losses of characteristic fragments, such as the carboxylic acid group or parts of the chroman ring, further confirming the proposed structure.
| Spectroscopic Data for a Representative Chroman Derivative | |
| Technique | Expected Peaks/Signals |
| ¹H NMR | Aromatic Protons, Chroman Ring Protons, Methylene Protons, Carboxyl Proton |
| ¹³C NMR | Aromatic Carbons, Chroman Ring Carbons, Methylene Carbon, Carbonyl Carbon |
| IR (cm⁻¹) | ~2500-3300 (O-H), ~1700-1725 (C=O), ~1050-1250 (C-O ether) |
| Mass Spec (m/z) | Peak corresponding to the molecular weight (e.g., [M+H]⁺) |
Chromatographic Purity Analysis (TLC, HPLC)
Chromatographic techniques are essential for assessing the purity of a synthesized compound by separating it from any starting materials, by-products, or other impurities.
Thin-Layer Chromatography (TLC) TLC is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. A spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The purity is indicated by the presence of a single spot. The retention factor (Rf value) is a characteristic of the compound in a specific solvent system. For this compound, which is a polar compound due to the carboxylic acid group, a polar solvent system would likely be required for elution.
High-Performance Liquid Chromatography (HPLC) HPLC is a more sophisticated and quantitative technique for purity analysis. A solution of the compound is injected into a column packed with a stationary phase (commonly C18 for reverse-phase HPLC). A mobile phase (a mixture of solvents like acetonitrile (B52724) and water) is pumped through the column, and the components are separated based on their affinity for the stationary and mobile phases. The output, a chromatogram, shows peaks corresponding to each component. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks. A validated HPLC method would provide a precise and accurate measure of the purity of this compound.
| Chromatographic Purity Analysis | |
| Technique | Principle of Analysis |
| TLC | Separation on a silica plate based on polarity. Purity is assessed by observing the number of spots. |
| HPLC | High-resolution separation on a column. Purity is quantified by integrating the peak areas in the chromatogram. |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a single crystal of sufficient quality can be grown, this technique can unambiguously establish the connectivity of atoms, bond lengths, bond angles, and the absolute stereochemistry of chiral centers.
The chroman ring in this compound has a chiral center at the C4 position where the (yloxy)acetic acid group is attached. Therefore, the compound can exist as two enantiomers (R and S). X-ray crystallography of a single crystal of one of the enantiomers, or of a derivative containing a known chiral center, would allow for the determination of its absolute configuration. Furthermore, this analysis would reveal the preferred conformation of the heterocyclic ring and the orientation of the substituent groups in the solid state. This level of structural detail is crucial for understanding the molecule's physical properties and its interactions in a biological system.
Preclinical Biological Activity Investigations of 2 Chroman 4 Yloxy Acetic Acid and Its Analogs
Antimicrobial Activity Studies
Derivatives based on the chromene and coumarin (B35378) nucleus have been the subject of numerous studies to determine their efficacy against a range of microbial pathogens.
Antibacterial Efficacy (Gram-positive and Gram-negative Strains)
A number of synthetic coumarin derivatives, specifically those derived from (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid hydrazide, have demonstrated notable antibacterial properties. nih.govrasayanjournal.co.in These compounds have been tested against both Gram-positive and Gram-negative bacteria, with some showing significant activity. nih.govrasayanjournal.co.in For instance, certain hydrazide derivatives exhibited good activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). rasayanjournal.co.in
A compound identified as SCH-79797, which possesses a complex heterocyclic structure, has shown potent, broad-spectrum bactericidal activity. nih.govnih.govprinceton.edu It effectively hinders the growth of multiple Gram-positive pathogens like Enterococcus faecalis and Staphylococcus aureus (including MRSA) and Gram-negative pathogens such as Neisseria gonorrhoeae and Acinetobacter baumannii. nih.govprinceton.edu A derivative, Irresistin-16, was developed from the molecular core of SCH-79797 and showed increased potency. nih.govprinceton.edu
Summary of Antibacterial Activity
| Compound Class | Gram-Positive Strain(s) | Gram-Negative Strain(s) | Observed Activity | Source(s) |
|---|---|---|---|---|
| (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid hydrazide derivatives | Staphylococcus aureus | Escherichia coli | Certain derivatives showed good activity against both bacteria. | rasayanjournal.co.in |
| SCH-79797 | Enterococcus faecalis, Staphylococcus aureus (MRSA) | Neisseria gonorrhoeae, Acinetobacter baumannii, E. coli | Potent and rapid bactericidal activity against multiple pathogens. | nih.gov |
| Irresistin-16 (SCH-79797 derivative) | Not specified | Neisseria gonorrhoeae | Increased potency compared to parent compound. | nih.govprinceton.edu |
Antifungal Efficacy
The chromene scaffold is also a promising basis for the development of antifungal agents. nih.gov Various derivatives have been synthesized and evaluated for their ability to inhibit the growth of pathogenic fungi. nih.govresearchgate.net Studies on 1H-1,2,4-triazole functionalized chromenols showed that twelve of the fourteen tested compounds were more active than the reference drugs ketoconazole (B1673606) and bifonazole. nih.gov The most sensitive fungus was Trichoderma viride, while Aspergillus fumigatus was the most resistant. nih.gov
Other research has focused on Mannich base derivatives of coumarin, which were found to be active against fungal pathogens like Aspergillus niger and Candida albicans. mdpi.com Similarly, newly synthesized 2-amino-4H-chromene derivatives were evaluated against four species of phytopathogenic fungi, with one compound showing good activity against Rhizoctonia solani. rsc.org Some 3-substituted thiochromanone derivatives also demonstrated good in vitro antifungal activity, with two compounds being more effective than the control drug, ketoconazole. ddtjournal.com
Summary of Antifungal Activity
| Compound Class | Fungal Strain(s) | Observed Activity | Source(s) |
|---|---|---|---|
| 1H-1,2,4-triazole functionalized chromenols | Trichoderma viride, Aspergillus fumigatus, Candida albicans, others | High activity, with some compounds exceeding reference drugs. Most sensitive was T. viride. | nih.gov |
| Coumarin-based Mannich base derivatives | Aspergillus niger, Candida albicans | Active against tested fungal pathogens. | mdpi.com |
| 2-amino-4H-chromene derivatives | Rhizoctonia solani | A lead compound showed good activity with an EC50 of 17.43 mg L−1. | rsc.org |
| 3-substituted thiochromanone derivatives | Ten different fungi species | Two compounds showed higher efficacy than ketoconazole. | ddtjournal.com |
In vitro Assay Methodologies
The antimicrobial activity of these compounds is typically determined using established in vitro methods, which can be broadly categorized as diffusion and dilution techniques. researchgate.net
Agar (B569324) Diffusion Methods : These include the cup-plate, well diffusion, and disk-diffusion techniques. rasayanjournal.co.inresearchgate.netnanobioletters.comnih.gov In these assays, a standardized microbial inoculum is spread over the surface of an agar plate. researchgate.net The test compound is then introduced into a well cut into the agar (well/cup diffusion) or onto a paper disk placed on the surface (disk diffusion). rasayanjournal.co.inresearchgate.net After incubation, the antimicrobial efficacy is determined by measuring the diameter of the zone of inhibition, which is the clear area around the well or disk where microbial growth has been prevented. rasayanjournal.co.in
Broth Microdilution Method : This is a dilution method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. researchgate.net The assay is performed in microplates with a series of wells containing serially diluted concentrations of the test compound in a liquid growth medium. researchgate.net Each well is inoculated with a standardized number of microorganisms. Following incubation, the wells are observed for turbidity, and the MIC is identified as the lowest concentration at which no growth occurs. researchgate.net
Anticancer and Antiproliferative Activity Research
Analogs of 2-(Chroman-4-yloxy)acetic acid, particularly those incorporating chromone (B188151) and coumarin structures, have been investigated for their potential as anticancer agents.
Inhibition of Cancer Cell Proliferation (in vitro)
Numerous studies have demonstrated the ability of chromone and its derivatives to inhibit the proliferation of various human cancer cell lines. researchgate.netnih.gov A series of C4-N,N-dialkylaniline-substituted 4-aryl-4H-chromenes were evaluated for their anti-proliferative properties against laryngeal carcinoma (Hep2), lung adenocarcinoma (A549), and cervical cancer (HeLa) cell lines. researchgate.net One derivative, N,6-dimethyl-3-nitro-4-(4-(piperidine-1-yl)phenyl)-4H-chromene-2-amine, showed the most potent cytotoxic activity against all three cell lines. researchgate.net
Similarly, 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs exhibited promising cell growth inhibitory activity, with some derivatives showing potent antitumor activity against a broad range of cancer cell lines with ED50 values in the low micromolar to nanomolar range. nih.gov In another study, 2,4-azolidinedione-acetic acid derivatives were tested, with one compound showing high selectivity and potency against several leukemia cell lines (CCRF-CEM, HL-60(TB), MOLT-4, and SR). nih.gov Furthermore, a 2-styrylchromone substituted with three methoxy (B1213986) groups showed the best anticancer activity in vitro against HeLa cells, achieving 100% inhibition at the tested concentration. semanticscholar.org
Inhibition of Cancer Cell Proliferation by Chromene Analogs
| Compound Class | Cancer Cell Line(s) | Key Findings | Source(s) |
|---|---|---|---|
| 4-aryl-4H-chromenes | Hep2 (laryngeal), A549 (lung), HeLa (cervical) | A specific derivative showed potent cytotoxic activity against all three lines. | researchgate.net |
| 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs | Broad range of cancer cell lines | Potent cell growth inhibition with ED50 values as low as 0.01 µM. | nih.gov |
| 2,4-azolidinedione-acetic acid derivatives | CCRF-CEM, HL-60(TB), MOLT-4, SR (leukemia) | A lead compound demonstrated high selectivity and potency with logGI50 values between -6.06 and -6.53. | nih.gov |
| (E)-2-(3,4,5-trimethoxystyryl)-4H-chromen-4-one | HeLa (cervical) | Showed the highest percentage of inhibition (100% at 30 µM) among synthesized compounds. | semanticscholar.org |
Apoptosis Induction in Cancer Cell Lines (in vitro)
The mechanism underlying the antiproliferative effects of these compounds often involves the induction of apoptosis, or programmed cell death. unimi.itjohnshopkins.edu Studies on HT-29 human colon carcinoma cells treated with a related compound showed classic morphological changes associated with apoptosis, including cell shrinkage and membrane blebbing. nih.gov
Flow cytometry analysis is a common method to confirm apoptosis. For example, a 2-phenyl-4H-chromone derivative was shown to induce apoptosis in MGC-803 cells in a concentration-dependent manner. nih.gov The induction of apoptosis by cinnamic acid derivatives in HCT116 colon tumor cells was confirmed by an increase in the pre-G1 apoptotic population in cell cycle analysis and by observing the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, via Western blotting. unimi.it Furthermore, an ethyl acetate (B1210297) fraction from shiitake mushrooms, which contains various complex organic compounds, was found to induce apoptosis in several human tumor cell lines, an effect potentially mediated through the up-regulation of the pro-apoptotic protein Bax. johnshopkins.edu The induction of apoptosis is considered a key mechanism for the anticancer effects of cyclooxygenase-2 (COX-2) inhibitors in prostate cancer cell lines. nih.gov
Tumor Burden Reduction (in vivo Preclinical Models)
Investigations into the in vivo anticancer effects of this compound analogs, particularly the vitamin E derivative α-tocopheryloxyacetic acid (α-TEA), have demonstrated significant efficacy in reducing primary tumor burden in preclinical mouse models. Studies utilizing a transplanted, highly metastatic 4T1 murine breast cancer model showed that dietary administration of α-TEA resulted in a dose-dependent reduction in the growth rate and final size of primary tumors.
In this model, mice with palpable tumors were fed chow containing various concentrations of α-TEA. All tested doses, with the exception of the lowest (0.025%), led to significant and dose-dependent decreases in tumor growth. The highest concentration of 0.3% α-TEA achieved a 64% reduction in the final tumor size, while a 0.1% α-TEA diet resulted in a 50% reduction. researchgate.net Even a lower dose of 0.05% α-TEA produced a statistically significant 38% reduction in tumor size. nih.gov
Further studies in a more clinically relevant spontaneous breast cancer model, the MMTV-PyMT transgenic mouse, corroborated these findings. Oral administration of α-TEA delayed the onset of palpable tumors, significantly slowed their progression, and resulted in an 85% reduction in the average cumulative tumor area. nih.gov These results highlight the potential of this class of compounds to suppress tumor growth in vivo. researchgate.netresearchgate.net
Table 1: Effect of Dietary α-TEA on Primary Tumor Size in 4T1 Mammary Tumor Model
| α-TEA Diet Concentration | Mean Final Tumor Area (mm²) ± SE | Percentage Reduction vs. Control |
|---|---|---|
| Control | 135 ± 14 | - |
| 0.025% | 120 ± 12 | 11% |
| 0.05% | 84 ± 15 | 38% |
| 0.1% | 68 ± 9 | 50% |
| 0.3% | 49 ± 10 | 64% |
Metastasis Suppression (in vivo Preclinical Models)
Beyond its effects on primary tumors, α-TEA has shown dramatic efficacy in inhibiting metastatic disease in preclinical models. In the 4T1 murine breast cancer model, which is known for its aggressive metastatic spread to the lungs, oral α-TEA treatment significantly reduced the incidence of lung metastases. researchgate.net
The dietary administration of 0.3%, 0.1%, and 0.05% α-TEA diminished the metastatic spread to the lungs by 85%, 92%, and 71%, respectively. nih.gov Notably, the 0.1% dose was as effective as the highest 0.3% dose in suppressing lung metastases, and even the 0.05% dose, which had a more moderate effect on the primary tumor, was nearly as effective at preventing metastasis. nih.gov This suggests a potent anti-metastatic action that may be independent of the effect on primary tumor size.
In the MMTV-PyMT transgenic model of spontaneous breast cancer, α-TEA treatment reduced the average number of lung metastases by nearly five-fold. nih.gov In studies involving experimental lung metastases, vaccination with dendritic cells pulsed with autophagosomes generated from α-TEA-treated tumor cells led to a significant five-fold reduction in the number of lung nodules. nih.gov
Table 2: Effect of Dietary α-TEA on Lung Metastasis in 4T1 Mammary Tumor Model
| α-TEA Diet Concentration | Mean Number of Lung Metastases ± SE | Percentage Reduction vs. Control |
|---|---|---|
| Control | 64 ± 11 | - |
| 0.025% | 55 ± 10 | 14% |
| 0.05% | 18 ± 5 | 72% |
| 0.1% | 5 ± 2 | 92% |
| 0.3% | 10 ± 3 | 84% |
Pro-survival and Pro-death Factor Modulation
The antitumor activity of α-TEA is underpinned by its ability to modulate key signaling pathways that control cell survival and death. A primary mechanism of α-TEA-induced tumor cell killing is the induction of apoptosis. nih.gov This process is initiated through the extrinsic death receptor-mediated pathway, involving the upregulation of Death Receptor 5 (DR5) and subsequent activation of a caspase cascade, including caspase-8, Bid, Bax, and caspase-9. researchgate.net In vivo analysis of tumor tissue from α-TEA-treated mice confirms a significant increase in apoptosis, as measured by TUNEL assays. researchgate.net
In addition to promoting apoptosis, α-TEA concurrently suppresses critical pro-survival signaling pathways. Treatment with α-TEA has been shown to disrupt cholesterol-rich lipid microdomains in the cell membrane, which leads to the suppression of crosstalk between membrane estrogen receptor-α (mER-α) and receptor tyrosine kinases (RTKs) like HER-1 and HER-2. researchgate.net This disruption results in decreased phosphorylation and activation of downstream pro-survival kinases, including Akt and ERK1/2. researchgate.net The inhibition of these pathways curtails signals that would otherwise promote proliferation and inhibit apoptosis.
Interestingly, research has shown that the antitumor effects of α-TEA are not solely dependent on apoptosis. The compound also induces tumor cell autophagy, a distinct programmed cell death pathway. nih.gov Inhibition of caspase-dependent apoptosis was found to enhance α-TEA-induced autophagy, suggesting the activation of multiple cell death mechanisms. nih.gov This dual modulation of both pro-death and pro-survival factors contributes to its efficacy as an anticancer agent.
Anti-inflammatory Activity Assessments
Cyclooxygenase (COX) Inhibition Assays (COX-1 and COX-2)
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key mediators in the conversion of arachidonic acid to pro-inflammatory prostaglandins (B1171923) and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com The therapeutic anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of the inducible COX-2 isoform, while adverse effects are often linked to the inhibition of the constitutively expressed COX-1. nih.gov
Compounds featuring a phenoxy acetic acid scaffold have been investigated as potential selective COX-2 inhibitors. mdpi.com For example, a series of novel phenoxy acetic acid derivatives demonstrated moderate to potent inhibitory effects against the COX-2 isozyme, with some compounds showing IC50 values in the range of 0.06 to 0.09 μM. mdpi.com Certain derivatives within this class exhibited high COX-2 selectivity, with selectivity indices (IC50 COX-1 / IC50 COX-2) ranging from 111.53 to 133.34, comparable to the reference drug celecoxib (B62257). mdpi.com While these findings establish the potential of the broader chemical class, specific IC50 data for this compound in COX-1 and COX-2 inhibition assays were not available in the reviewed literature.
In vivo Anti-inflammatory Models (e.g., Carrageenan-Induced Edema Test)
The carrageenan-induced paw edema test in rodents is a widely used and validated in vivo model for evaluating the acute anti-inflammatory activity of novel compounds. nih.govfrontiersin.org Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema, providing a means to assess the efficacy of potential anti-inflammatory agents. frontiersin.org
Numerous studies have employed this model to confirm the in vivo activity of compounds identified as COX inhibitors in vitro. For instance, N-pyrrolylcarboxylic acid derivatives structurally related to the selective COX-2 inhibitor celecoxib have been evaluated. In one such study, a derivative administered intraperitoneally demonstrated a significant, dose-dependent reduction in paw edema at 2, 3, and 4 hours post-carrageenan injection, with an efficacy comparable to the standard NSAID diclofenac (B195802) after continuous administration. nih.gov While this model is standard for assessing compounds with this mechanism of action, specific studies evaluating this compound or its direct analogs using the carrageenan-induced edema test were not identified in the searched literature.
Antioxidant Activity Evaluation
Derivatives of chroman and the related coumarin (benzopyrone) structures have been a subject of interest for their antioxidant properties. The capacity of these compounds to scavenge free radicals is often attributed to the hydrogen-donating ability of hydroxyl groups on their aromatic ring. srce.hr
Studies on various (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid and 2-(2-oxo-2H-chromen-4-yloxy)acetamide derivatives have demonstrated notable antioxidant activity in vitro. srce.hrnih.gov The antioxidant potential is typically evaluated using assays such as the 1,1-diphenyl-2-picryhydrazyl (DPPH) radical scavenging method and the phosphomolybdenum method. srce.hr Research has shown that coumarin derivatives containing 3,4-dihydroxyphenyl or 2,5-dihydroxyphenyl rings exhibit the best DPPH scavenging activity. srce.hrresearchgate.net
Furthermore, other complex chromen-2-one derivatives have been synthesized and shown to possess antiradical properties in the DPPH test, confirming the potential of this heterocyclic system to exhibit direct antioxidant activity. eco-vector.com These findings suggest that the chroman moiety present in this compound provides a structural basis for potential antioxidant effects, which are thought to contribute to the prevention of oxidative damage caused by reactive oxygen species. srce.hrquantumuniversity.edu.in
Molecular Mechanisms of Action and Target Identification
Enzyme and Receptor Interaction Studies
Derivatives of 2-(Chroman-4-yloxy)acetic acid have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. Specifically, a series of N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamides, which are structurally similar to this compound, have been synthesized and evaluated for their COX-inhibiting properties.
One notable compound from this series, 5i, demonstrated a balanced selectivity in inhibiting both COX-1 and COX-2 enzymes. nih.gov Molecular docking studies further elucidated the interaction, showing that these compounds can fit into the active site of the COX-2 protein. nih.gov This inhibitory action on COX enzymes highlights a direct molecular interaction that is central to the anti-inflammatory effects of this class of compounds. The core structure of this compound is crucial for this enzyme-inhibitor interaction.
Modulation of Signal Transduction Pathways
While direct studies on the modulation of signal transduction pathways by this compound are emerging, research on related chromanone derivatives suggests an influence on cellular signaling cascades. For instance, certain 4-chromanone (B43037) derivatives have been shown to induce plant immunity by modulating the abscisic acid (ABA) signaling pathway. mdpi.com In this context, these compounds were observed to upregulate the expression of PYL genes and downregulate the expression of PP2C genes, which are key components of the ABA receptor-coupled core signaling pathway. mdpi.com
Although this research is in the context of plant biology, it establishes the principle that the chromanone scaffold can interact with and modulate complex signaling networks. The potential for this compound and its derivatives to modulate pathways critical in human health, such as the PI3K/Akt or MAPK signaling pathways, is an area of active investigation. The structural similarities to other bioactive flavonoids suggest that these compounds could influence kinase cascades and other signaling events that regulate cell proliferation, survival, and inflammation.
Specific Molecular Targets in Antimicrobial Action (e.g., Membrane Disruption, Cell Wall Synthesis Inhibition, DNA Topoisomerase IV)
The antimicrobial properties of 4-chromanone derivatives, including those related to this compound, are attributed to several specific molecular mechanisms that compromise the integrity and function of bacterial cells.
Membrane Disruption: One of the primary modes of antibacterial action for 4-chromanone derivatives is the dissipation of the bacterial membrane potential. nih.gov This disruption of the cell membrane's electrochemical gradient leads to a cascade of detrimental effects, including the inhibition of macromolecular biosynthesis and ultimately, cell death. nih.gov The lipophilic nature of the chromanone scaffold is thought to facilitate its insertion into the bacterial membrane, thereby altering its structure and function.
DNA Topoisomerase IV Inhibition: Beyond membrane effects, certain 4-chromanone derivatives have been found to inhibit DNA topoisomerase IV. nih.gov This enzyme is crucial for bacterial DNA replication, specifically for decatenating interlinked daughter chromosomes following replication. nih.gov By inhibiting topoisomerase IV, these compounds prevent proper DNA segregation, leading to a lethal blockage of cell division. nih.gov This mechanism is a validated target for antibacterial agents, and the activity of 4-chromanones in this regard underscores their potential as novel antibiotics. nih.govnih.gov
While the inhibition of cell wall synthesis is a common mechanism for many antibiotics, direct evidence linking this compound or its close derivatives to the inhibition of peptidoglycan synthesis is not yet prominently established in the literature.
| Antimicrobial Mechanism | Molecular Target | Effect | Supporting Evidence |
| Membrane Disruption | Bacterial cell membrane | Dissipation of membrane potential, inhibition of macromolecular biosynthesis | nih.gov |
| DNA Replication Inhibition | DNA Topoisomerase IV | Prevention of chromosome decatenation, blockage of cell division | nih.govnih.gov |
Specific Molecular Targets in Anticancer Action (e.g., SIRT2 Inhibition, Akt Pathway Modulation, CK2 Kinase Inhibition)
The anticancer activity of compounds based on the chroman-4-one and chromone (B188151) scaffolds is linked to their ability to selectively target enzymes that are dysregulated in cancer cells.
SIRT2 Inhibition: A significant body of research has identified chroman-4-one derivatives as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase. nih.govacs.orghelsinki.fiacs.orgnih.gov SIRT2 has been implicated in various cellular processes, including cell cycle regulation and tumorigenesis. The inhibition of SIRT2 by these compounds has been shown to correlate with antiproliferative effects in various cancer cell lines, including breast and lung cancer. nih.govacs.org A key indicator of SIRT2 inhibition in cancer cells is the increased acetylation of α-tubulin, a known SIRT2 substrate, which has been observed following treatment with these compounds. nih.govacs.org Structure-activity relationship (SAR) studies have revealed that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold are crucial for potent SIRT2 inhibition. nih.gov
CK2 Kinase Inhibition: Derivatives of chromen-4-one have also been identified as inhibitors of protein kinase CK2. nih.govingentaconnect.com CK2 is a serine/threonine kinase that is overexpressed in many cancers and contributes to a cancer-promoting phenotype by inhibiting apoptosis and stimulating cell growth. ingentaconnect.com Novel flavonoid compounds with a chromen-4-one backbone have demonstrated significant inhibitory activity against CK2, with IC50 values in the sub-micromolar range. nih.gov Inhibition of CK2 by these compounds can induce apoptosis in tumor cells, highlighting another important avenue for their anticancer effects. ingentaconnect.com
The modulation of the Akt pathway by this compound is an area of ongoing research, with the broader class of flavonoids known to influence this critical cell survival pathway.
| Anticancer Mechanism | Molecular Target | Effect | Key Findings |
| Deacetylase Inhibition | Sirtuin 2 (SIRT2) | Increased α-tubulin acetylation, antiproliferative effects | Potent and selective inhibition by chroman-4-one derivatives. nih.govacs.orghelsinki.fiacs.orgnih.gov |
| Kinase Inhibition | Protein Kinase CK2 | Induction of apoptosis in tumor cells | Inhibition by chromen-4-one derivatives with low IC50 values. nih.govingentaconnect.com |
Postulated Mechanisms for Antioxidant Activity
The antioxidant properties of this compound and related chromanol derivatives are primarily attributed to their ability to scavenge free radicals. The principal mechanism through which this occurs is believed to be Hydrogen Atom Transfer (HAT) . nih.govacs.orgmdpi.com
In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. nih.govacs.org The efficiency of this process is largely determined by the bond dissociation energy (BDE) of the O-H bond in the phenolic group of the chromanol ring. acs.org A lower BDE facilitates the donation of the hydrogen atom. For flavonoids and related structures, the HAT mechanism is often thermodynamically preferred, especially in polar media. researchgate.net
Another potential mechanism is Single Electron Transfer followed by Proton Transfer (SET-PT) . nih.gov In this two-step process, the antioxidant first donates an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton to neutralize the resulting species. nih.gov The feasibility of the SET-PT mechanism is related to the ionization potential of the antioxidant molecule. researchgate.net
Structure Activity Relationship Sar Analysis of 2 Chroman 4 Yloxy Acetic Acid Derivatives
Impact of Substituents on the Chroman Ring System
The substitution pattern on the chroman ring system, which consists of a fused benzene (B151609) and dihydropyran ring, profoundly influences the biological activity of 2-(Chroman-4-yloxy)acetic acid derivatives. The nature, position, and electronic properties of these substituents are key determinants of potency and selectivity.
Research on various chroman and chroman-4-one derivatives has revealed distinct SAR trends. For instance, in a series of SIRT2 inhibitors based on the chroman-4-one scaffold, substituents at the 6- and 8-positions of the benzene ring were found to be critical for high potency. nih.gov Larger, electron-withdrawing groups, such as bromine, at these positions were particularly favorable for activity. nih.gov Conversely, compounds lacking a substituent at the 6-position were significantly less potent. nih.gov The electronic nature of the substituent plays a decisive role; electron-poor chroman-4-ones generally exhibit better inhibitory effects than their electron-rich counterparts. nih.gov Substitution at the 7-position with a fluorine atom resulted in only weak activity, suggesting that this position is less tolerant of modification. nih.gov
In a different series of biaryl-chroman derivatives acting as GPR40 AgoPAMs, the introduction of a fluorine atom on the chroman's benzene ring led to an improvement in potency and in vivo efficacy. nih.gov Furthermore, the placement of heteroatoms can be critical; moving a nitrogen atom in an attached ring from a meta- to an ortho-position relative to the chroman core resulted in a tenfold improvement in potency. nih.gov Studies on related homoisoflavonoids have also shown that the presence of methoxy (B1213986) groups can enhance bioactivity. mdpi.com
The position of alkyl groups on the dihydropyran part of the chroman ring also matters. For SIRT2 inhibitors, an alkyl chain of three to five carbons at the 2-position was found to be optimal for activity. nih.gov Bulky groups, such as a phenyl group, directly connected to the ring system tended to diminish the inhibitory effect. nih.gov
| Position of Substitution | Substituent Type | Observed Effect on Activity | Compound Class Example |
|---|---|---|---|
| 6- and 8-positions | Large, electron-withdrawing (e.g., Bromo) | Increased potency | Chroman-4-one SIRT2 Inhibitors nih.gov |
| 6- and 8-positions | Electron-donating | Decreased potency | Chroman-4-one SIRT2 Inhibitors nih.gov |
| 7-position | Fluoro | Weak activity | Chroman-4-one SIRT2 Inhibitors nih.gov |
| Benzene Ring | Fluoro | Improved potency and efficacy | Biaryl-Chroman GPR40 AgoPAMs nih.gov |
| 2-position | n-pentyl | Optimal length for activity | Chroman-4-one SIRT2 Inhibitors nih.gov |
| 2-position | Phenyl (bulky group) | Decreased potency | Chroman-4-one SIRT2 Inhibitors nih.gov |
Role of the Acetic Acid Moiety and its Derivatives
Modification of the acetic acid moiety into its derivatives, such as esters and amides, is a common and effective strategy to modulate biological activity, improve metabolic stability, or overcome barriers to passive diffusion across biological membranes. researchgate.net The conversion to an amide, in particular, can provide a stable three-dimensional scaffold that facilitates optimal binding to a target enzyme by linking different parts of the molecule. researchgate.netwiley-vch.de
Studies on related coumarinyloxy acetamide (B32628) derivatives have demonstrated clear SAR for this part of the molecule. It was found that aromatic and alicyclic amides possessed good antimicrobial activity, whereas aliphatic straight-chain amides showed poor activity. researchgate.net This indicates that the nature of the substituent on the amide nitrogen is critical, with bulkier, more rigid groups being favorable for this specific activity. Similarly, the synthesis of chiral N-(dialkyloctahydro-2H-chromen-4-yl)acetamides has yielded compounds with high analgesic activity, further highlighting the utility of the acetamide functional group in this class of compounds. researchgate.net
| Original Moiety | Modified Moiety | Substituent on Derivative | Observed Biological Activity |
|---|---|---|---|
| Acetic Acid | Acetamide | Aromatic / Alicyclic groups | Good antimicrobial activity researchgate.net |
| Acetic Acid | Acetamide | Aliphatic straight chain | Poor antimicrobial activity researchgate.net |
| Acetic Acid | Acetamide | Dialkyl (on octahydro-chromene) | High analgesic activity researchgate.net |
Stereochemical Influences on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of drug design, as biological systems like receptors and enzymes are chiral. ijpsjournal.comresearchgate.net The this compound structure contains a chiral center at the C-4 position of the chroman ring where the (yloxy)acetic acid side chain is attached. Consequently, the molecule can exist as two non-superimposable mirror images, the (R) and (S) enantiomers. These stereoisomers can exhibit significantly different pharmacological and pharmacokinetic properties. ijpsjournal.com
The differential activity between enantiomers arises because one isomer typically fits much better into the specific three-dimensional binding site of a biological target. This stereospecific interaction can lead to differences in potency, efficacy, and even the type of biological response.
In a study of biaryl-chroman GPR40 agonists, it was observed that the chroman stereochemistry had a minimal effect on the direct in vitro potency, with both diastereomers showing activity. nih.gov However, a significant difference was observed in their serum-shifted potency, which accounts for the effects of protein binding. nih.gov One diastereomer experienced a 170-fold shift in potency in the presence of human serum, while the other had a much larger shift of over 5000-fold. nih.gov This demonstrates that while stereochemistry may not always affect direct target binding, it can have a profound impact on pharmacokinetic properties that are critical for in vivo efficacy.
Physicochemical Properties and Their Correlation with Activity (e.g., Hydrophilicity, Polarity)
The biological activity of this compound derivatives is intrinsically linked to their physicochemical properties, such as lipophilicity, polarity, and electronic charge distribution. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds.
Polarity , frequently assessed by calculating the Polar Surface Area (PSA), influences a molecule's ability to cross biological membranes. Increasing the PSA was a strategy employed to optimize chroman GPR40 agonists. nih.gov The carboxylic acid group is a major contributor to the polarity of the parent scaffold. wiley-vch.de Its ionization at physiological pH increases hydrophilicity, which can enhance aqueous solubility but may also limit passive diffusion across cell membranes. wiley-vch.de
The electronic character of substituents on the chroman ring also correlates with activity. As noted previously, electron-withdrawing groups on the chroman-4-one ring were found to enhance SIRT2 inhibitory activity, suggesting that modulating the electronic landscape of the scaffold is a viable strategy for improving potency. nih.gov
| Physicochemical Property | Modulating Feature | Correlation with Activity/Properties |
|---|---|---|
| Lipophilicity (logD) | Addition of lipophilic groups (e.g., bromo) | Can increase cytotoxicity researchgate.net. Reduction is often a goal in optimization. nih.gov |
| Polarity (PSA) | Presence of carboxylic acid; addition of polar groups | Impacts membrane permeability and solubility. Increased PSA can be desirable. nih.govwiley-vch.de |
| Electronic Properties | Electron-withdrawing substituents on the aromatic ring | Enhanced potency in certain inhibitor classes. nih.gov |
| Stereochemistry | Chirality at C-4 | Can significantly affect serum-shifted potency (pharmacokinetics). nih.gov |
Pharmacophoric Elements Identification
A pharmacophore is defined as the essential ensemble of steric and electronic features required to ensure optimal interactions with a specific biological target and trigger or block its response. nih.gov Identifying the key pharmacophoric elements of this compound derivatives is essential for designing new compounds with improved activity.
Based on the structure and the SAR data discussed, the following pharmacophoric features can be identified for this scaffold:
Hydrogen Bond Acceptor/Donor: The carboxylic acid group is a primary interaction point, capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (from the carbonyl and ether oxygens). When modified to an amide, it retains hydrogen bond donor (N-H) and acceptor (C=O) capabilities. The ether oxygen linking the side chain to the chroman ring is also a key hydrogen bond acceptor.
Hydrophobic/Aromatic Region: The benzene ring portion of the chroman scaffold provides a significant hydrophobic and aromatic region. This area can engage in hydrophobic interactions, van der Waals forces, and π-π stacking with aromatic amino acid residues in a receptor's binding pocket.
Defined Vector for Substituents: The SAR analysis indicates that specific positions on the chroman ring (e.g., C-6, C-8) are crucial for activity. These positions represent vectors where substituents can be placed to make additional favorable contacts with a target or to fine-tune the electronic properties of the core structure.
Three-Dimensional Spatial Arrangement: The stereocenter at C-4 dictates the precise 3D orientation of the acetic acid side chain relative to the planar chroman ring system. This spatial arrangement is critical for correctly positioning the hydrogen bonding groups and hydrophobic regions for optimal receptor binding.
Pharmacophore models for related structures often include features such as π-interactions, hydrogen bond donors, and hydrogen bond acceptors as essential for activity. fip.org
Computational Chemistry and in Silico Studies
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. Studies on structurally similar compounds, particularly those with a chromone (B188151) or coumarin (B35378) core, have often focused on targets like cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.
Docking studies of various chromone and coumarin derivatives reveal a consistent pattern of interaction within the active sites of target proteins. For compounds analogous to 2-(Chroman-4-yloxy)acetic acid, the key interactions typically involve:
Hydrogen Bonding: The carboxyl group of the acetic acid moiety is a potent hydrogen bond donor and acceptor, often forming critical hydrogen bonds with polar amino acid residues in the active site. The ether oxygen and the carbonyl group (in related chromones) also participate in these interactions.
Hydrophobic Interactions: The bicyclic chroman ring system provides a large hydrophobic surface that engages in van der Waals and pi-stacking interactions with nonpolar residues of the protein, anchoring the ligand within the binding pocket.
For instance, in studies involving coumarin derivatives docked into the COX-2 active site, the ligand's carboxylate group frequently interacts with key arginine and tyrosine residues, while the core ring structure settles into a hydrophobic channel.
Binding affinity, often expressed as a docking score in units of kcal/mol, quantifies the strength of the interaction between a ligand and its target protein. Lower energy scores typically indicate higher binding affinity. While specific data for this compound is unavailable, studies on related coumarin and chromone derivatives targeting various enzymes demonstrate their potential for strong binding.
| Analogous Compound Class | Target Protein | Typical Binding Affinity (kcal/mol) |
| Coumarin-Amino Acid Derivatives | COX-2 | -7.5 to -9.0 |
| Substituted Chromen-4-ones | Various Kinases | -8.0 to -9.5 |
| Flavone Acetic Acid Analogues | Multiple Targets | -6.5 to -8.5 |
This table presents representative data synthesized from multiple studies on analogous compound classes to illustrate the potential binding affinities.
Analysis of docked complexes of related compounds with the COX-2 enzyme consistently highlights interactions with a specific set of amino acids that define the active site. The acetic acid side chain is crucial for anchoring the molecule within the binding site through hydrogen bonds. Key interacting residues frequently identified in these in silico studies include:
Arginine (Arg120/Arg513): Often forms strong hydrogen bonds or salt bridges with the carboxylate of the acetic acid moiety.
Tyrosine (Tyr355/Tyr385): Participates in hydrogen bonding and pi-stacking interactions with the chroman ring.
Serine (Ser530): A key catalytic residue in COX-2, which can form hydrogen bonds with the ligand.
Valine, Leucine, and Isoleucine: These hydrophobic residues line the active site channel, forming van der Waals contacts with the bicyclic core of the ligand.
These interactions are critical for the selective inhibition of COX-2, a desirable property for anti-inflammatory agents.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the chroman scaffold, a typical pharmacophore model might include features such as a hydrogen bond acceptor (the ether oxygen), a hydrogen bond donor (from the acetic acid), and one or two aromatic/hydrophobic regions (the fused rings).
This model can then be used in virtual screening to rapidly search large databases of chemical compounds to identify other molecules that fit the pharmacophore and are therefore likely to be active. This approach has been successfully used to discover novel inhibitors based on the chroman and chromone scaffolds for targets such as monoamine oxidase-B (MAO-B) and various kinases. researchgate.net
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
ADME properties determine the pharmacokinetic profile of a drug candidate. In silico tools are widely used to predict these properties early in the drug discovery process, helping to identify compounds with favorable drug-like characteristics. Predictions for compounds structurally related to this compound suggest a promising ADME profile. researchgate.netnih.gov
| ADME Parameter | Predicted Property for Chroman/Coumarin Acetic Acid Analogs | Significance |
| Lipinski's Rule of Five | Generally compliant (0-1 violations) | Indicates good potential for oral bioavailability. |
| Molecular Weight | ~222 g/mol | Well below the 500 g/mol threshold, favoring absorption. |
| LogP (Lipophilicity) | 1.5 - 2.5 | Balanced lipophilicity suggests good membrane permeability without excessive accumulation in fatty tissues. |
| Hydrogen Bond Donors | 1 (from -COOH) | Within the ideal range (≤5) for good permeability. |
| Hydrogen Bond Acceptors | 4 (from ether, carbonyl, and acid oxygens) | Within the ideal range (≤10) for good permeability. |
| Oral Bioavailability | Predicted to be high | Suggests the compound can be effectively absorbed after oral administration. |
| CYP450 Inhibition | Low to moderate potential for inhibition of key isoforms (e.g., CYP2D6, CYP3A4) | Indicates a potentially lower risk of drug-drug interactions. |
| Blood-Brain Barrier (BBB) Permeation | Predicted to be low/non-permeant | Suggests the compound is more likely to act peripherally, which can be advantageous for avoiding CNS side effects. |
This table is a composite based on typical predictions for this class of compounds from various ADME prediction software. researchgate.netnih.govnih.gov
Prediction of Activity Spectra for Substances (PASS)
The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts a wide range of biological activities for a given chemical structure based on structure-activity relationships derived from a large database of known active compounds. nih.govbmc-rm.org The output is given as a probability of being active (Pa) versus a probability of being inactive (Pi). A higher Pa value suggests a greater likelihood of the compound exhibiting that specific activity.
PASS analysis performed on coumarin-4-acetic acids and related chromone structures has predicted a variety of biological activities, with anti-inflammatory and enzyme-inhibiting effects being particularly prominent. nih.govnih.govonlinejbs.com
| Predicted Biological Activity | Representative Pa Score | Representative Pi Score |
| Anti-inflammatory | > 0.75 | < 0.05 |
| Carboxylic acid C-O esterase inhibitor | > 0.80 | < 0.02 |
| Antioxidant | > 0.65 | < 0.08 |
| Aldehyde oxidase inhibitor | > 0.85 | < 0.01 |
| Anticoagulant | > 0.50 | < 0.10 |
| Antineoplastic | > 0.45 | < 0.15 |
This table summarizes likely PASS predictions for the this compound scaffold based on published data for structurally similar compounds. Pa = probability to be active; Pi = probability to be inactive. nih.govnih.govonlinejbs.com
These predictions strongly suggest that this compound is a promising candidate for further investigation as an anti-inflammatory agent, with potential applications related to its antioxidant and enzyme-inhibiting properties.
Quantum Chemical Calculations
Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. These calculations, grounded in the principles of quantum mechanics, can predict a variety of molecular attributes, including optimized geometry, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a particularly important parameter, as it relates to the chemical reactivity and kinetic stability of a molecule.
Furthermore, these calculations can elucidate non-linear optical (NLO) effects and provide insights into intermolecular interactions through analyses like Hirshfeld surface analysis. semanticscholar.org For this compound, similar computational approaches could be employed to predict its molecular properties, reactivity, and stability, which are crucial for understanding its potential biological activity.
Table 1: Representative Quantum Chemical Calculation Methods and Predicted Properties for Chroman-like Scaffolds
| Calculation Method | Predicted Properties | Relevance |
| Density Functional Theory (DFT) | Optimized molecular geometry, vibrational frequencies, electronic properties. | Provides fundamental insights into the molecule's structure and stability. |
| Time-Dependent DFT (TD-DFT) | Electronic transition energies, UV-Vis spectra. | Helps in characterizing the molecule and understanding its electronic behavior. |
| HOMO-LUMO Energy Gap | Chemical reactivity, kinetic stability. | A smaller energy gap suggests higher reactivity. |
| Natural Bond Orbital (NBO) Analysis | Hyperconjugative interactions, charge distribution. | Explains the stability arising from intramolecular charge transfer. |
| Molecular Electrostatic Potential (MEP) | Electrophilic and nucleophilic attack sites. | Predicts how the molecule will interact with other molecules and biological targets. |
This table is illustrative of the computational methods applied to similar molecular scaffolds, as specific data for this compound was not found in the searched literature.
Homology Modeling for Target Proteins
Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional (3D) structure of a protein when its experimental structure has not been determined. nih.govnih.gov The method relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. nih.gov The process involves identifying a known protein structure (the "template") that has a high sequence similarity to the target protein, aligning the target sequence with the template, building a 3D model of the target, and then refining and validating the model. nih.gov
Specific studies employing homology modeling to investigate the interactions of this compound with its biological targets have not been identified in the available literature. However, in silico studies on structurally related compounds have identified potential protein targets and utilized molecular docking, sometimes in conjunction with homology models of the target proteins.
For example, derivatives of the closely related 2-(2-oxo-2H-chromen-4-yloxy)propanamide have been investigated as inhibitors of cyclooxygenase (COX) enzymes, with docking studies performed on the COX-2 protein to understand binding interactions. nih.gov Similarly, other chromone derivatives have been studied as potential inhibitors for targets such as human Carbonic Anhydrase (hCA) isozymes and α-glucosidase. nih.govnih.gov
Should this compound be investigated for activity against a protein target for which no crystal structure is available, homology modeling would be an essential step. A high-quality model of the target protein's binding site would be crucial for performing molecular docking simulations to predict the binding mode and affinity of the compound, thereby guiding further experimental studies and lead optimization.
Table 2: Potential Protein Targets for Chroman Derivatives Investigated via In Silico Methods
| Potential Target Protein | Therapeutic Area | In Silico Method Used for Related Compounds |
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Molecular Docking |
| Carbonic Anhydrases (CAs) | Various (e.g., glaucoma, anticancer) | Molecular Docking |
| α-Glucosidase | Antidiabetic | Molecular Docking |
This table lists potential protein targets based on studies of compounds structurally related to this compound. Direct homology modeling studies for this specific compound were not identified.
Future Perspectives and Research Challenges for 2 Chroman 4 Yloxy Acetic Acid
Development of Novel Derivatives with Enhanced Potency and Selectivity
A primary avenue for future research lies in the synthesis of novel derivatives of 2-(Chroman-4-yloxy)acetic acid. The core structure offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). By introducing various substituents on the chroman ring and modifying the acetic acid side chain, researchers can aim to enhance both the potency and selectivity of these compounds for their biological targets. For instance, the synthesis of hydrazide derivatives from related coumarin-based acetic acid esters has been shown to be a viable strategy for generating new chemical entities with diverse pharmacological profiles. rasayanjournal.co.innih.gov This approach could be adapted to the chroman scaffold to create libraries of novel compounds for screening. The goal is to identify derivatives with improved pharmacokinetic and pharmacodynamic properties, potentially leading to the development of more effective therapeutic agents.
Exploration of New Biological Activities
Currently, the known biological activities of chroman and phenoxyacetic acid derivatives are broad, encompassing antimicrobial, anti-inflammatory, and analgesic properties. rasayanjournal.co.inmdpi.com However, the specific biological landscape of this compound itself remains largely uncharted. Future investigations should focus on screening this compound and its newly synthesized derivatives against a wide array of biological targets. This could uncover previously unknown therapeutic applications. For example, related chroman-4-one scaffolds have demonstrated a wide range of pharmacological effects, suggesting that the this compound core could be a privileged structure in drug discovery. nih.gov Comprehensive screening programs are necessary to fully elucidate the therapeutic potential of this chemical class.
Advanced Mechanistic Elucidation Studies
A significant challenge and a critical area for future research is the detailed elucidation of the mechanism of action for this compound and its derivatives. While initial studies may identify a compound's biological effect, understanding how it exerts that effect at a molecular level is crucial for rational drug design and optimization. Advanced techniques in molecular and cellular biology will be instrumental in identifying the specific cellular pathways and protein targets that these compounds interact with. For weak acid drugs, for instance, their mechanism can involve penetration of the cell matrix and subsequent disruption of cellular processes. drugbank.com In-depth studies are needed to determine if this compound follows a similar pattern or possesses a novel mechanism of action.
Integration of In Silico and Experimental Approaches for Lead Optimization
The synergy between computational (in silico) and traditional experimental methods offers a powerful paradigm for accelerating the drug discovery process. In the context of this compound, in silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacokinetic predictions can be employed to virtually screen large libraries of potential derivatives. This allows for the prioritization of compounds with the highest predicted activity and most favorable drug-like properties for synthesis and experimental testing. This integrated approach can significantly reduce the time and resources required for lead optimization, enabling a more efficient path from initial hit to a viable drug candidate.
Addressing Discrepancies in Biological Activity Data across Studies
A recurring challenge in preclinical research is the emergence of conflicting or inconsistent biological activity data from different studies. These discrepancies can arise from variations in experimental protocols, assay conditions, and the specific cell lines or animal models used. For the field to advance, it is imperative to address these inconsistencies for this compound and its analogs. Future research should prioritize the standardization of assays and the use of well-characterized biological systems. Furthermore, collaborative efforts and data-sharing initiatives among research groups can help to build a more robust and reliable dataset, providing a clearer understanding of the true therapeutic potential and limitations of this compound class.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2-(Chroman-4-yloxy)acetic acid, and how do reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or etherification reactions. For example, chroman-4-ol can react with chloroacetic acid derivatives under alkaline conditions to form the ether linkage. Critical parameters include pH control, temperature (e.g., maintaining 0–5°C during exothermic steps), and stoichiometric ratios of reactants. Purification via recrystallization or column chromatography is essential to isolate the product. Similar protocols are detailed in the synthesis of Fmoc-AEEA derivatives .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify proton environments and confirm substitution patterns (e.g., chroman oxygen linkage to acetic acid).
- IR Spectroscopy : Detects functional groups like carboxylic acid (C=O stretch ~1700 cm) and ether linkages (C-O-C ~1250 cm).
- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns. Structural assignments for analogous compounds are demonstrated in crystallographic studies .
Q. What safety protocols are recommended for handling acetic acid derivatives in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, safety goggles, lab coats) and ensure proper ventilation.
- Store under inert atmospheres at low temperatures (-20°C) to prevent degradation.
- Implement engineering controls (fume hoods) and emergency measures (eye wash stations) as outlined in safety data sheets for structurally related compounds .
Advanced Research Questions
Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction determines bond angles, dihedral angles, and hydrogen-bonding networks. For example, in brominated phenylacetic acid derivatives, crystal packing revealed centrosymmetric dimers stabilized by O–H⋯O hydrogen bonds (R_2$$^2$(8) motif). Key parameters include monoclinic space groups (e.g., P2$_1/c) and refinement protocols using software like SHELX .
Q. What strategies minimize by-product formation during the synthesis of chroman-4-yloxy acetic acid analogs?
- Methodological Answer :
- Controlled Addition : Gradual introduction of reagents (e.g., bromine in acetic acid) reduces side reactions.
- Catalytic Systems : Use TEMPO/NaBr for selective oxidation or substitution .
- Temperature Optimization : Lower reaction temperatures (e.g., 50°C) improve regioselectivity, as shown in the synthesis of 2-(3-bromo-4-methoxyphenyl)acetic acid .
Q. How do substituent electronic effects modulate the acidity and reactivity of this compound?
- Methodological Answer : Electron-withdrawing groups (e.g., Br) increase acidity by stabilizing the deprotonated form via inductive effects. Conversely, electron-donating groups (e.g., OCH) reduce acidity. Crystallographic data on brominated derivatives show C–C–C bond angle distortions (e.g., 121.5° at Br-substituted positions), reflecting electronic perturbations .
Q. What computational approaches predict the biological activity of this compound analogs?
- Methodological Answer :
- QSAR Modeling : Correlates molecular descriptors (e.g., logP, polar surface area) with activity.
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity, as applied in toxicity studies of chlorophenoxyacetic acids .
Methodological Notes
- Data Interpretation : Structural and synthetic insights are extrapolated from analogous compounds (e.g., brominated phenylacetic acids, Fmoc-AEEA derivatives) due to limited direct studies on this compound.
- Safety and Compliance : Adhere to institutional guidelines for chemical handling, referencing protocols from validated safety data sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
